molecular formula C12H21NO3S B8244926 (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate

(R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate

Cat. No.: B8244926
M. Wt: 259.37 g/mol
InChI Key: LGDAYHSPCJKPMY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. MCRs allow for the rapid construction of complex molecules with high atom economy and minimal waste .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine scaffold, which is common in many pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can act as a nucleophile, participating in various biochemical reactions. The piperidine ring can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl 3-(acetylthio)piperidine-1-carboxylate is unique due to its specific ®-configuration, which can influence its biological activity and interactions with molecular targets. The acetylthio group also provides unique reactivity compared to other substituents .

Properties

IUPAC Name

tert-butyl (3R)-3-acetylsulfanylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDAYHSPCJKPMY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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